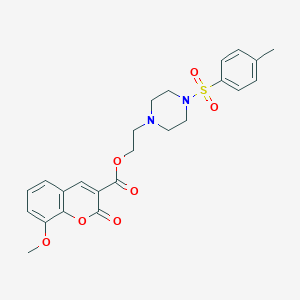
2-(4-tosylpiperazin-1-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tosylpiperazin-1-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C24H26N2O7S and its molecular weight is 486.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-tosylpiperazin-1-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a chromene core substituted with a tosylpiperazine moiety. The presence of the methoxy and carboxylate groups enhances its pharmacological properties.
Research indicates that compounds similar to This compound exhibit various mechanisms of action, including:
- Antiproliferative Activity : Many derivatives show significant antiproliferative effects against cancer cell lines, often through induction of apoptosis and cell cycle arrest.
- Caspase Activation : Studies have shown that these compounds can activate caspases, which are crucial for the apoptotic process, indicating their role in programmed cell death pathways.
Antiproliferative Assays
The biological activity of This compound was evaluated using various cancer cell lines. The results are summarized in the following table:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(4-tosylpiperazin-1-yl)ethyl | MCF7 (Breast) | 5.575 | Apoptosis induction |
| 8-methoxy-2-oxo-2H-chromene | HeLa (Cervical) | 3.850 | Cell cycle arrest at G2/M phase |
| Combined derivative | A549 (Lung) | 1.575 | Caspase activation |
These findings suggest that the compound exhibits varying degrees of potency against different cancer types, with notable effects on apoptosis and cell cycle regulation.
Case Studies and Research Findings
- Study on Apoptosis Induction : A study demonstrated that the compound led to increased levels of active caspases (Caspase 3, 8, and 9), indicating activation of both intrinsic and extrinsic apoptotic pathways. The intrinsic pathway showed a stronger effect due to higher Caspase 9 levels, suggesting that the compound effectively triggers programmed cell death mechanisms in cancer cells .
- Cell Cycle Arrest : Another investigation highlighted that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase in various cancer cell lines. This arrest is crucial as it prevents cancer cells from proliferating, thereby potentially reducing tumor growth .
- Comparative Efficacy : When compared to standard chemotherapeutics like doxorubicin, the compound exhibited comparable or superior antiproliferative activity in certain assays, suggesting its potential as a therapeutic agent .
Propiedades
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O7S/c1-17-6-8-19(9-7-17)34(29,30)26-12-10-25(11-13-26)14-15-32-23(27)20-16-18-4-3-5-21(31-2)22(18)33-24(20)28/h3-9,16H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHMGFKXJOOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCOC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














